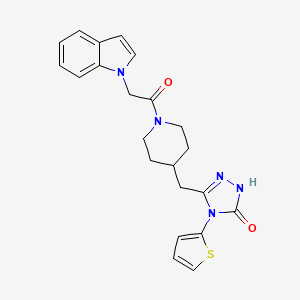

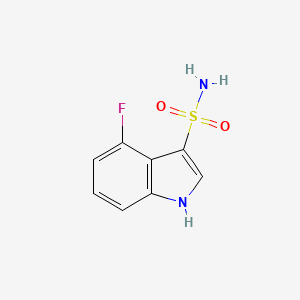

4-fluoro-1H-indole-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-1H-indole-3-sulfonamide is a compound with the CAS Number: 1546213-79-9 . It has a molecular weight of 214.22 and is usually stored at room temperature . The compound is typically in powder form .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including this compound, involves a variety of techniques . The indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component, is produced by these techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) .Chemical Reactions Analysis

The sulfonamide analogs of indole undergo substitution, primarily at the C-3 position . This makes them suitable pharmacophore equivalents for substituting active sites in drug design .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 214.22 .Applications De Recherche Scientifique

HIV-1 Inhibitors

Compounds similar to 4-fluoro-1H-indole-3-sulfonamide, specifically indolyl aryl sulfones with halogen atoms at the indole ring, have shown potent inhibitory activity against HIV-1 WT and NNRTI-resistant strains. These compounds effectively inhibit viral multiplication in lymphocytes and macrophages, making them significant for antiviral research and potential therapeutic applications (G. L. Regina et al., 2007).

Antimitotic Agents

Sulfonamide drugs, including those based on the indole scaffold, have been identified to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This mechanism is crucial for the development of antimitotic agents that can be used in cancer therapy, providing a foundation for the synthesis of new drugs with improved anticancer activity (Mithu Banerjee et al., 2005).

Electrochemical Properties and Biological Importance

Indole-based-sulfonamide derivatives, synthesized from 5-fluoro-1H-indole-3-carbohydrazide, have been studied for their electrochemical behavior. The variations in redox behavior due to different substitutions in the indole sulfonamide moiety highlight the structure-activity relationships essential for designing biologically active compounds (Mohamed Ibrahim et al., 2020).

Synthesis of Aliphatic Sulfonyl Fluorides

Research into sulfonyl fluorides, which are significant in chemical biology and molecular pharmacology, has led to the development of new synthetic methods. These methods enable the creation of sulfonyl fluoride compound libraries with considerable structural diversity, useful in medicinal chemistry and drug discovery (Ruting Xu et al., 2019).

Mécanisme D'action

Target of Action

4-Fluoro-1H-indole-3-sulfonamide, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various physiological changes. The sulfonamide group in the compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s hydrophilic properties, due to the presence of the sulfonamide group, may influence its bioavailability .

Result of Action

The result of the action of this compound can vary depending on the specific target and biological context. Indole derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVQIVKKORUHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)

![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)